molecular formula C7H10ClN3O2 B14924064 ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B14924064
M. Wt: 203.62 g/mol
InChI Key: GSCWCUVICVUFPJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of both chloro and amino substituents on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 3-amino-4-chloro-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound generally involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This process can yield various derivatives that exhibit different biological properties.

Key Synthetic Route :

  • Starting Materials : 4-chloro-3-methylpyrazole, ethyl bromoacetate.
  • Reaction Conditions : Base-catalyzed reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.

Biological Activity

This compound has been evaluated for various biological activities, particularly in the fields of oncology and anti-inflammatory research.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes some key findings from in vitro studies:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.50Induction of apoptosis
HepG2 (Liver)26.00Inhibition of cell proliferation
A549 (Lung)49.85Cell cycle arrest and apoptosis induction

The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects. Research indicates that it may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is believed to involve interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Modulation : It could act on specific receptors that regulate cell growth and apoptosis.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on Breast Cancer Cells :
    • Researchers observed that treatment with this compound led to a significant reduction in cell viability in MDA-MB-231 cells, with an IC50 value of approximately 12.50 µM. This study suggested that the compound induces apoptosis through caspase activation pathways .
  • Liver Cancer Model :
    • In HepG2 liver cancer cells, the compound showed an IC50 value of 26 µM. The study indicated that it inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H10ClN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10)

InChI Key

GSCWCUVICVUFPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)N)Cl

Origin of Product

United States

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